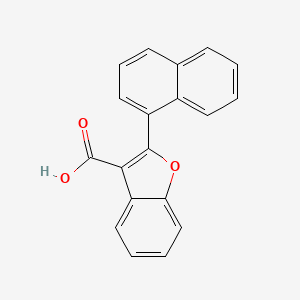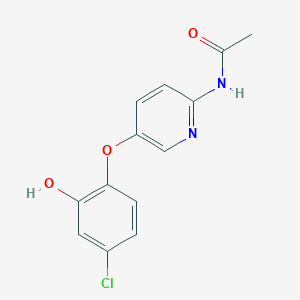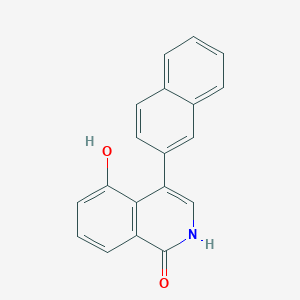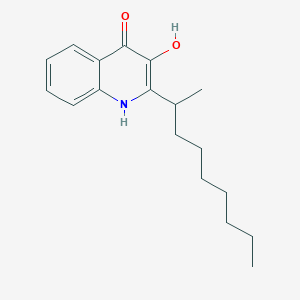
1-Boc-1H-indole-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-1H-indole-6-carbonyl chloride is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carbonyl chloride functional group at the 6-position of the indole ring. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-Boc-1H-indole-6-carbonyl chloride typically involves the protection of the indole nitrogen with a Boc group, followed by the introduction of the carbonyl chloride functionality at the 6-position. One common method includes the reaction of 1H-indole with di-tert-butyl dicarbonate (Boc2O) to form 1-Boc-1H-indole. This intermediate is then subjected to chlorination using reagents such as oxalyl chloride or thionyl chloride to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Boc-1H-indole-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the indole ring can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine would yield an amide derivative .
Scientific Research Applications
1-Boc-1H-indole-6-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-1H-indole-6-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Boc-1H-indole-6-carbonyl chloride can be compared with other indole derivatives, such as:
1H-indole-3-carboxylic acid: Lacks the Boc protecting group and carbonyl chloride functionality, making it less reactive in certain synthetic applications.
1-Boc-1H-indole-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 3-position, leading to different reactivity and applications.
1H-indole-6-carboxylic acid: Lacks the Boc protecting group and carbonyl chloride functionality, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the reactive carbonyl chloride functionality, which provides a balance of stability and reactivity for various synthetic applications .
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
tert-butyl 6-carbonochloridoylindole-1-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-6-9-4-5-10(12(15)17)8-11(9)16/h4-8H,1-3H3 |
InChI Key |
WGTPDPUGISHKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)





![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)


